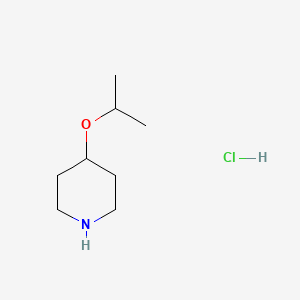

4-Isopropoxypiperidine hydrochloride

Description

Properties

IUPAC Name |

4-propan-2-yloxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-7(2)10-8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLQRNZJKHGYQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Isopropoxypiperidine Hydrochloride

Introduction

In the landscape of modern medicinal chemistry, heterocyclic amines are indispensable scaffolds for the design of novel therapeutics. Among these, the piperidine ring is a prolific structural motif found in a multitude of approved drugs, valued for its ability to impart favorable physicochemical and pharmacokinetic properties.[1] This guide focuses on a specific, functionalized derivative: 4-Isopropoxypiperidine hydrochloride. As a hydrochloride salt, its properties are intrinsically linked to the basicity of the piperidine nitrogen.

This document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple datasheet to explore the causality behind its properties, offering insights into its synthesis, analytical characterization, and the pivotal role its basicity plays in its application as a versatile building block in drug discovery.[2][3]

Physicochemical Profile

The fundamental properties of a molecule dictate its behavior from the synthesis flask to complex biological systems. This compound is a salt formed from the reaction of the basic free amine, 4-isopropoxypiperidine, with hydrochloric acid. This conversion is critical for improving the compound's stability and handling characteristics.

| Property | Data | Source(s) |

| IUPAC Name | 4-isopropoxypiperidine;hydrochloride | - |

| CAS Number | 203879-34-3 | - |

| Molecular Formula | C₈H₁₈ClNO | [4] |

| Molecular Weight | 179.69 g/mol | [4] |

| Appearance | Typically a white to off-white solid or crystalline powder. | [5] |

| Solubility | Generally soluble in water and polar protic solvents like methanol and ethanol. | [6][7] |

The Core of Basicity: Acid-Base Chemistry

The defining characteristic of 4-isopropoxypiperidine is the basicity of the secondary amine within the piperidine ring. This basicity arises from the lone pair of electrons on the nitrogen atom, which can readily accept a proton (H⁺).

pKa and the Influence of the Isopropoxy Group

The basic strength of an amine is quantified by the pKa of its conjugate acid (R₂NH₂⁺). For the parent piperidine molecule, the pKa is approximately 11.2, indicating it is a relatively strong base.[8] The introduction of the 4-isopropoxy substituent modulates this property.

The ether oxygen in the isopropoxy group is electron-withdrawing through an inductive effect (-I effect), pulling electron density away from the piperidine ring. This effect, though modest from the 4-position, slightly reduces the electron density on the nitrogen atom. Consequently, the nitrogen's ability to stabilize a positive charge upon protonation is marginally decreased, making it a slightly weaker base than unsubstituted piperidine. Therefore, the pKa of 4-isopropoxypiperidine is expected to be slightly lower than 11.2.

Significance at Physiological pH

This high pKa value is of paramount importance in a biological context. The Henderson-Hasselbalch equation dictates the ratio of protonated to unprotonated forms at a given pH. At physiological pH (~7.4), 4-isopropoxypiperidine will exist almost exclusively in its protonated, cationic form. This has profound implications:

-

Aqueous Solubility: The charged, protonated form has significantly higher aqueous solubility than the neutral free base, which is crucial for drug formulation and distribution in the body.

-

Target Engagement: The positive charge can form strong ionic interactions (salt bridges) with acidic residues (e.g., aspartate, glutamate) in protein binding sites, serving as a critical anchor for molecular recognition.[8]

-

Membrane Permeability: While high charge can be beneficial for solubility, it can also hinder passive diffusion across lipid cell membranes, a factor that medicinal chemists must carefully balance.[8]

The following diagram illustrates the logical flow of how the inherent basicity of the piperidine scaffold is leveraged in drug development.

Synthesis and Reactivity

This compound is typically prepared through a multi-step synthesis starting from a readily available precursor like 4-hydroxypiperidine. A plausible and efficient synthetic strategy involves three key stages: protection, etherification, and deprotection/salt formation.

-

N-Protection: The secondary amine of 4-hydroxypiperidine is first protected to prevent it from interfering with subsequent reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which is introduced by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).

-

Williamson Ether Synthesis: The hydroxyl group of N-Boc-4-hydroxypiperidine is then converted to the isopropoxy ether. This is achieved by deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an isopropyl electrophile (e.g., 2-bromopropane).

-

Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is typically accomplished in a single step by treating the N-Boc-4-isopropoxypiperidine with a solution of hydrochloric acid in an inert solvent like 1,4-dioxane or diethyl ether.[9] The desired product precipitates from the solution and can be isolated by filtration.

Analytical Characterization

Confirming the identity, purity, and structure of this compound requires a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a distinct fingerprint. Key signals include a doublet for the two methyl groups of the isopropoxy moiety, a septet for the isopropoxy CH, and complex multiplets for the non-equivalent protons on the piperidine ring. The N-H proton often appears as a broad signal.

-

¹³C NMR: Confirms the carbon framework, showing distinct signals for the two piperidine carbons adjacent to the nitrogen, the piperidine carbon bearing the ether, the isopropoxy carbons, and the remaining piperidine carbon.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the free base (143.23 g/mol ).[3] The analysis would show a molecular ion peak [M+H]⁺ at m/z 144.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is typically employed.[10] Detection is often performed using a UV detector, although the chromophore is weak, or more universal detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands, including a broad N-H stretch for the secondary ammonium salt around 2700-3000 cm⁻¹, C-H stretches just below 3000 cm⁻¹, and a prominent C-O ether stretch around 1100 cm⁻¹.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa of this compound. The method involves titrating a solution of the compound with a standardized strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Objective:

To experimentally determine the acid dissociation constant (pKa) of the conjugate acid of 4-isopropoxypiperidine.

Materials & Equipment:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Deionized water, boiled to remove dissolved CO₂

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

50 mL burette (Class A)

-

100 mL beaker

Workflow Diagram:

Step-by-Step Procedure:

-

System Setup: Calibrate the pH meter using standard buffers (pH 4.01, 7.00, and 10.01).

-

Analyte Preparation: Accurately weigh approximately 18.0 mg (0.1 mmol) of this compound and transfer it to a 100 mL beaker. Dissolve the sample in 50 mL of boiled, deionized water. Add a magnetic stir bar.

-

Titration: Place the beaker on the magnetic stirrer and begin gentle stirring. Immerse the pH electrode in the solution, ensuring the bulb is submerged but clear of the stir bar.

-

Initial Measurement: Record the initial pH of the solution.

-

Perform Titration: Begin adding the 0.1 M NaOH solution from the burette in 0.5 mL increments. After each addition, allow the pH reading to stabilize and record both the total volume of NaOH added and the corresponding pH.

-

Equivalence Point: As the pH begins to change more rapidly, reduce the increment size to 0.1-0.2 mL. Continue titrating well past the steep inflection point of the titration curve.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Vₑ), which is the volume of NaOH at the steepest point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the average volume and finding the maximum.

-

Calculate the volume at the half-equivalence point (V₁/₂ = Vₑ / 2).

-

Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the pKa of the compound.

-

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, general precautions for piperidine derivatives and hydrochloride salts should be followed.[11]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.[12]

-

Inhalation: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Contact: May cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[13]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is a carefully designed building block for medicinal chemistry. Its fundamental properties are dominated by the basicity of the piperidine nitrogen, a feature that is strategically leveraged to enhance solubility, stability, and biological target interactions. A thorough understanding of its physicochemical profile, acid-base chemistry, and analytical characterization is essential for any scientist seeking to incorporate this versatile scaffold into a drug discovery program.

References

- A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). BenchChem.

- Tuning basicity. (2023, December 14). Cambridge MedChem Consulting.

- 4-Cyclopropoxypiperidine Hydrochloride. (n.d.). BenchChem.

- This compound Salt - Data Sheet. (n.d.).

- of piperidine basicity modulation by β‐equatorial and β‐axial carbonyl... (n.d.).

- Safety D

- SAFETY DATA SHEET. (2024, August 6). Sigma-Aldrich.

- SAFETY DATA SHEET. (2024, March 31). Fisher Scientific.

- 1 - SAFETY DATA SHEET. (2010, September 6). [Source not specified].

- Safety Data Sheet. (2025, July 7). Cayman Chemical.

- 4-Isopropoxy-piperidine. (n.d.). Chem-Impex.

- Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 16). [Source not specified].

- 4-Hydroxypiperidine hydrochloride from Aladdin Scientific. (n.d.). Biocompare.com.

- Synthesis routes of 4-Hydroxypiperidine hydrochloride. (n.d.). BenchChem.

- Piperidine. (n.d.). In Wikipedia.

- 4-Hydroxypiperidine hydrochloride synthesis. (n.d.). ChemicalBook.

- 4-Hydroxypiperidine hydrochloride. (n.d.). ChemicalBook.

- 4-Phenoxypiperidine hydrochloride. (n.d.). PubChem.

- 4-Isopropoxi-piperidina. (n.d.). Chem-Impex.

- Parallel analysis of drug product for assay and related substances determin

- 4-Anilinopiperidine (hydrochloride) (CAS 99918-43-1). (n.d.). Cayman Chemical.

- Combined and comparative analytical studies with stability studies and validation for estimation of prenoxdiazine HCl in pharmac. (n.d.). [Source not specified].

- HPLC method for 1-(4-Methoxyphenyl)guanidine hydrochloride analysis. (n.d.). BenchChem.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. 4-Cyclopropoxypiperidine Hydrochloride [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. usbio.net [usbio.net]

- 5. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. d-nb.info [d-nb.info]

- 8. benchchem.com [benchchem.com]

- 9. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. pharmasd.com [pharmasd.com]

A Strategic Guide to Elucidating the Mechanism of Action of 4-Isopropoxypiperidine Hydrochloride in Biological Systems

Abstract

4-Isopropoxypiperidine hydrochloride is a synthetic heterocyclic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry.[1][2] While it is utilized as a reactant in the synthesis of pharmaceuticals, such as benzothiazole derivatives intended as c-Met inhibitors, its intrinsic biological mechanism of action (MoA) is not yet characterized in public-domain literature.[3] This technical guide presents a comprehensive, multi-phase strategic framework for researchers, scientists, and drug development professionals to systematically elucidate the MoA of this and other novel small molecules. By integrating computational analysis, in vitro pharmacology, and cellular pathway analysis, this document serves as a roadmap from initial hypothesis generation to target validation and downstream signaling analysis, ensuring a rigorous, evidence-based approach to discovery.

Introduction and Structural Rationale

The piperidine ring is a foundational structural motif in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide range of biological systems.[1][2][4][5] Its prevalence stems from its ability to confer favorable physicochemical properties and to serve as a versatile scaffold for creating complex three-dimensional structures that can interact with high specificity to biological targets.[5][6] Piperidine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, analgesic, and neuroprotective effects.[1][2][7][8]

This compound combines this privileged scaffold with an isopropoxy group at the 4-position. This ether linkage can influence solubility, lipophilicity, metabolic stability, and hydrogen bonding capacity, making it a valuable building block in drug design.[9] Given the lack of direct biological data, the first step in characterization is a hypothesis-driven investigation based on its structural features. The logical starting point is to probe targets commonly modulated by other piperidine-containing ligands, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes.[10]

This guide outlines a systematic workflow to deorphanize this compound, moving from broad, unbiased screening to specific, hypothesis-testing experiments.

Phase 1: Target Identification and Initial Profiling

The initial phase focuses on generating hypotheses and identifying potential biological targets using a combination of computational and high-throughput experimental methods. This approach allows for a broad survey of the compound's potential interactions before committing to more resource-intensive studies.[11][12]

In Silico and Computational Prediction

Before initiating wet-lab experiments, computational methods can predict potential targets and guide assay selection.[13][14]

-

Pharmacophore Modeling: The 3D structure of this compound can be used to screen against databases of known pharmacophores to identify potential protein targets that bind similar ligands.

-

Molecular Docking: Docking the compound into the crystal structures of proteins from major drug target families (e.g., GPCRs, kinases, proteases) can predict binding affinities and poses, highlighting potential direct interactions.

-

Transcriptomic Signature Comparison: Advanced methods can predict a compound's MoA by generating a predicted transcriptomic signature from its structure and comparing it to databases of signatures from compounds with known mechanisms.[14]

Broad-Panel Pharmacological Screening

The most direct method for unbiased target identification is to submit the compound to a commercial broad-panel screening service.[15][16] These services perform standardized binding and functional assays across hundreds of validated targets.

Table 1: Example Broad-Panel Screening Hit Summary (Hypothetical Data)

| Target Class | Specific Target | Assay Type | Result (% Inhibition @ 10 µM) |

| GPCR (Opioid) | Mu-Opioid Receptor (MOR) | Radioligand Binding | 85% |

| GPCR (Adrenergic) | Alpha-2A Adrenergic Receptor | Radioligand Binding | 62% |

| Ion Channel | hERG Potassium Channel | Electrophysiology | 15% |

| Enzyme | Cyclooxygenase-2 (COX-2) | Enzymatic Activity | 5% |

This initial data provides crucial, actionable insights. The significant activity at the mu-opioid receptor suggests a primary hypothesis for the compound's mechanism, while moderate activity at other receptors may indicate off-target effects.

Phase 2: In Vitro Target Validation and Mechanistic Assays

With a primary target hypothesis in hand (e.g., the mu-opioid receptor), the next phase involves rigorous validation through specific, quantitative in vitro assays.[17][18] These experiments are designed to confirm direct binding, determine affinity and potency, and characterize the nature of the interaction (e.g., agonist or antagonist).

Experimental Protocol: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for its putative target.

Objective: To quantify the affinity of the test compound for the human mu-opioid receptor (hMOR).

Methodology:

-

Membrane Preparation: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing hMOR.

-

Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

-

Radioligand: Use [³H]-DAMGO, a high-affinity radiolabeled agonist for MOR, at a final concentration equal to its Kd (~1 nM).

-

Competition Assay:

-

In a 96-well plate, combine hMOR membranes, [³H]-DAMGO, and serially diluted concentrations of this compound (e.g., from 100 µM down to 0.1 nM).

-

Define non-specific binding using a high concentration of a known unlabeled ligand (e.g., 10 µM Naloxone).

-

Define total binding with radioligand and membranes only.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the plate contents through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Functional Activity Assay (cAMP)

This protocol determines whether the compound acts as an agonist or antagonist at its target. For a Gi-coupled receptor like MOR, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Objective: To measure the effect of this compound on forskolin-stimulated cAMP production in cells expressing hMOR.

Methodology:

-

Cell Culture: Culture CHO or HEK293 cells stably expressing hMOR in appropriate media.

-

Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment:

-

Aspirate media and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of this compound (for agonist mode) or a fixed concentration of a known agonist (e.g., DAMGO) plus serial dilutions of the test compound (for antagonist mode).

-

-

Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

-

Incubation: Incubate at 37°C for 30 minutes.

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis:

-

Agonist Mode: Plot cAMP levels against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: Plot the response against the log concentration of the test compound to determine the IC50, which can be converted to a Kb (antagonist affinity constant) using the Gaddum equation.

-

Phase 3: Elucidation of Downstream Cellular Pathways

Once the primary molecular target is validated, the investigation must broaden to understand the compound's impact on downstream cellular signaling networks.[16][19]

Experimental Workflow for Pathway Analysis

The following diagram illustrates a logical workflow for moving from a validated target to understanding its broader cellular consequences.

Caption: Workflow for elucidating the cellular impact of a novel compound.

Experimental Protocol: Western Blotting for Signaling Pathway Modulation

This protocol measures changes in the phosphorylation state of key signaling proteins downstream of MOR activation, such as ERK1/2 (MAPK).

Objective: To determine if this compound modulates the MAPK/ERK signaling pathway.

Methodology:

-

Cell Culture and Treatment: Plate SH-SY5Y cells (which endogenously express opioid receptors) and grow to 80% confluency. Serum-starve the cells overnight, then treat with varying concentrations of the compound for different time points (e.g., 5, 15, 30 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

Hypothetical Signaling Pathway Diagram

Based on the experiments above, a signaling pathway can be constructed. The following diagram illustrates a hypothetical MoA where the compound acts as an agonist at a Gi-coupled receptor.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 6. nbinno.com [nbinno.com]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 13. Computational analyses of mechanism of action (MoA): data, methods and integration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 16. benchchem.com [benchchem.com]

- 17. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]

- 18. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]

- 19. benchchem.com [benchchem.com]

Spectroscopic Characterization of 4-Isopropoxypiperidine Hydrochloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-isopropoxypiperidine hydrochloride, a key intermediate in pharmaceutical synthesis.[1] Given the limited availability of direct experimental spectra for this specific salt, this document leverages data from analogous piperidine derivatives and established spectroscopic principles to provide a robust framework for its analysis.[2] This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical protocols for NMR, IR, and MS analysis.

Introduction to this compound

This compound is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an isopropoxy group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its derivatives are integral to the development of a wide range of therapeutics.[3] The hydrochloride salt form is often employed to enhance the solubility and stability of the parent compound. A thorough spectroscopic characterization is crucial for confirming the identity, purity, and structure of this intermediate in any synthetic pathway.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The protonation of the piperidine nitrogen to form the hydrochloride salt is expected to cause a downfield shift of the adjacent protons compared to the free base.[2][4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H on N⁺ | 9.0 - 11.0 | Broad singlet | 2H |

| CH of Isopropoxy | 3.8 - 4.2 | Septet | 1H |

| CH at C4 | 3.5 - 3.9 | Multiplet | 1H |

| CH₂ axial at C2, C6 | 3.2 - 3.6 | Multiplet | 2H |

| CH₂ equatorial at C2, C6 | 2.8 - 3.2 | Multiplet | 2H |

| CH₂ axial at C3, C5 | 2.0 - 2.4 | Multiplet | 2H |

| CH₂ equatorial at C3, C5 | 1.6 - 2.0 | Multiplet | 2H |

| CH₃ of Isopropoxy | 1.1 - 1.3 | Doublet | 6H |

Note: Predictions are based on analogous structures and may vary depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will indicate the number of non-equivalent carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C4 | 70 - 75 |

| CH of Isopropoxy | 68 - 72 |

| C2, C6 | 42 - 46 |

| C3, C5 | 30 - 34 |

| CH₃ of Isopropoxy | 21 - 24 |

Note: These are estimated chemical shifts.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic peaks for the N-H, C-H, C-O, and N⁺-H bonds. The presence of the hydrochloride salt will introduce a broad absorption band corresponding to the N⁺-H stretch.[3][4]

Table 3: Key Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N⁺-H stretch (salt) | 2400 - 2800 | Broad, Strong |

| C-H stretch (alkane) | 2850 - 3000 | Strong |

| C-O stretch (ether) | 1050 - 1150 | Strong |

| N-H bend | 1500 - 1650 | Medium |

Experimental Protocol for IR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[2]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the IR spectrum of the sample.

-

Data Processing: The final spectrum is presented as the ratio of the sample spectrum to the background spectrum, typically in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum and Fragmentation

In an electron ionization (EI) mass spectrum, this compound will likely first lose the HCl molecule. The resulting molecular ion of 4-isopropoxypiperidine (m/z = 143.23) will then undergo fragmentation.

Expected Key Fragments:

-

[M-HCl]⁺˙ : Molecular ion of the free base at m/z ≈ 143.

-

[M-HCl - CH(CH₃)₂]⁺ : Loss of the isopropyl group, m/z ≈ 100.

-

[M-HCl - OCH(CH₃)₂]⁺ : Loss of the isopropoxy group, m/z ≈ 84.

-

[CH(CH₃)₂]⁺ : Isopropyl cation, m/z ≈ 43.

Caption: Plausible fragmentation pathway for 4-isopropoxypiperidine.

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for analyzing volatile compounds like 4-isopropoxypiperidine (after potential in-situ conversion from the salt).

-

Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol).

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically electron ionization, EI).

-

Mass Analysis: The resulting ions are separated by their mass-to-charge ratio in the mass analyzer.

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While direct experimental data may be limited, a thorough understanding of the expected spectral features based on its structure and the behavior of related piperidine salts allows for confident identification and structural verification. The protocols outlined in this guide provide a solid foundation for researchers to obtain high-quality spectroscopic data for this important pharmaceutical intermediate.

References

-

NIST. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

López-Mejías, V., et al. (2020). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Molecules, 25(1), 199. Retrieved from [Link]

- Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

Sources

An In-Depth Technical Guide to the Potential Pharmacological Activity of 4-Isopropoxypiperidine Hydrochloride: A Privileged Scaffold Approach

Executive Summary

The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the core of a multitude of approved therapeutics across diverse disease areas.[1][2][3] This guide focuses on 4-Isopropoxypiperidine hydrochloride, a specific and relatively underexplored derivative of this valuable scaffold. While direct pharmacological data is scarce, its known role as a reactant in the synthesis of potent c-Met kinase inhibitors provides a compelling starting point for investigation.[4] This document synthesizes information from related structures and established pharmacological principles to build a hypothesis-driven framework for exploring the potential therapeutic applications of this compound. We will deconstruct its structural features, postulate likely biological targets based on structure-activity relationships (SAR), and provide robust, detailed experimental workflows for its systematic evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising chemical entity.

Molecular Profile and Synthetic Rationale

Physicochemical Characteristics

This compound is a piperidine derivative distinguished by an isopropoxy group at the 4-position. This substitution significantly influences its physicochemical properties compared to its parent scaffold or other 4-substituted analogs like 4-hydroxypiperidine. The hydrochloride salt form generally enhances water solubility and stability, making it suitable for pharmaceutical development and in vitro biological assays.

| Property | Data | Reference |

| CAS Number | 1097146-30-9 | [4] |

| Molecular Formula | C₈H₁₈ClNO | [4] |

| Molecular Weight | 179.69 g/mol | [4] |

| Known Application | Reactant in the synthesis of benzothiazole derivatives as c-Met inhibitors. | [4] |

| Related Compound (Free Base) | 4-Isopropoxypiperidine (CAS: 43139-18-0) | [5][6] |

| Appearance (Free Base) | Light yellow to colorless liquid | [5][6] |

The Significance of the Isopropoxy Group

The choice of the isopropoxy moiety over a simpler hydroxyl or methoxy group is a deliberate design element in medicinal chemistry. The isopropoxy group can:

-

Enhance Lipophilicity: Increase the molecule's oil/water partition coefficient (logP), which can improve its ability to cross cellular membranes, including the blood-brain barrier.

-

Improve Metabolic Stability: The bulkier isopropyl group can sterically hinder enzymatic degradation (e.g., by cytochrome P450 enzymes) compared to less substituted ethers, potentially leading to a longer biological half-life.

-

Modulate Receptor Binding: The size, shape, and electronics of the isopropoxy group can create specific, favorable interactions within a target's binding pocket that smaller groups cannot achieve. It can serve as a hydrogen bond acceptor while its alkyl portion engages in van der Waals interactions.[5][6]

Synthetic Strategy Overview

While specific synthesis routes for this compound are not widely published, a logical approach involves the etherification of a 4-hydroxypiperidine precursor. This common starting material is readily available and its synthesis is well-documented.[7][8][9][10]

Postulated Pharmacological Targets and Mechanisms

Based on its structural alerts and known applications, we can hypothesize several high-priority target classes for this compound.

Primary Hypothesis: Oncology via c-Met Kinase Inhibition

The most direct evidence points towards oncology. The compound's use as a building block for benzothiazole-based c-Met inhibitors strongly suggests that the 4-isopropoxypiperidine moiety is a key pharmacophore for this target class.[4]

Causality: The c-Met receptor tyrosine kinase, when activated by its ligand HGF, drives critical oncogenic processes including cell proliferation (via RAS-MAPK pathway), survival (via PI3K-AKT pathway), and metastasis. Its overexpression is a hallmark of many aggressive cancers. The 4-isopropoxypiperidine fragment likely serves as a "scaffold" or "hinge-binding" element, positioning the rest of the inhibitor molecule correctly within the ATP-binding pocket of the c-Met kinase domain.

Secondary Hypotheses: Neuropharmacology and CNS Targets

The piperidine scaffold is ubiquitous in neuropharmacology.[2][3] The enhanced lipophilicity conferred by the isopropoxy group makes blood-brain barrier penetration plausible, opening avenues for CNS activity.

-

Dopamine & Serotonin Receptors: Many antipsychotics (e.g., haloperidol, risperidone) and antidepressants (e.g., paroxetine) feature a piperidine ring that interacts with aminergic G-protein coupled receptors (GPCRs).[2] The 4-isopropoxypiperidine moiety could be evaluated as a fragment for novel modulators of these systems.

-

Opioid Receptors: The piperidine core is central to potent analgesics like pethidine and fentanyl.[2] Investigation into mu, delta, and kappa opioid receptor binding is warranted.

-

Acetylcholinesterase (AChE): Donepezil, an AChE inhibitor used for Alzheimer's disease, contains a piperidine ring that plays a key role in binding to the enzyme's active site.[3]

-

Nicotinic Acetylcholine Receptors (nAChRs): Novel piperidine derivatives have been developed as selective antagonists for the α7 nAChR subtype, a target for inflammatory and neurological disorders.[11]

Exploratory Hypotheses: Other Target Classes

The versatility of the piperidine scaffold extends to numerous other areas:

-

Antimicrobial Activity: Piperidine derivatives have shown a range of antibacterial and antifungal activities.[12] The isopropoxy group is also present in novel antimicrobials like isopropoxy benzene guanidine, which acts by disrupting bacterial cell membranes.[13]

-

Cardiovascular Activity: Certain 4-hydroxypiperidine derivatives have demonstrated hypotensive effects.[14][15] While structurally distinct, the dihydropyridine class of calcium channel blockers highlights the potential for six-membered nitrogenous heterocycles to modulate ion channels.[16]

Proposed Experimental Workflow for Pharmacological Evaluation

A structured, phased approach is essential to efficiently characterize the pharmacological profile of this compound. This workflow is designed to be self-validating, with each stage informing the next.

Protocol 3.1: Phase 1 - Primary Screening (c-Met Kinase)

Rationale: To rapidly determine if the compound directly interacts with its highest-priority hypothesized target. A biochemical assay is chosen for its high throughput and direct measurement of interaction.

Methodology: ADP-Glo™ Kinase Assay

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 1:3 dilution) in DMSO.

-

Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare recombinant human c-Met kinase and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) in assay buffer.

-

Prepare ATP solution at 2x the final desired concentration (e.g., 2x Km for ATP) in assay buffer.

-

-

Kinase Reaction:

-

Dispense 1 µL of the compound serial dilutions into the wells of a 384-well plate. Include "no compound" (DMSO only) and "no enzyme" controls.

-

Add 5 µL of the c-Met enzyme/substrate mix to all wells and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the 2x ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Signal Detection:

-

Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This depletes the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data using the high (DMSO) and low (no enzyme) controls.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 3.2: Phase 2 - Cell-Based Functional Assay (c-Met Driven Proliferation)

Rationale: To confirm that biochemical inhibition translates into a functional effect in a biologically relevant context. This step validates the mechanism of action in a cellular system.

Methodology: CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Culture:

-

Culture a c-Met dependent cancer cell line (e.g., A549 lung carcinoma) in appropriate media (e.g., F-12K Medium + 10% FBS) at 37°C, 5% CO₂.

-

Harvest cells using trypsin and perform a cell count. Seed cells into a 96-well white, clear-bottom plate at a density of 5,000 cells/well in 100 µL of media.

-

Allow cells to adhere overnight.

-

-

Compound Treatment:

-

Prepare a 2x concentration serial dilution of this compound in culture media.

-

Remove the old media from the cell plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (media with DMSO).

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Viability Measurement:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percent viability versus the logarithm of concentration and fit the curve to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related piperidine hydrochlorides must be used to establish handling procedures.[17] The toxicological properties of this specific compound have not been thoroughly investigated.

-

Personal Protective Equipment (PPE): Wear impervious gloves, chemical safety goggles, and a lab coat.

-

Engineering Controls: Handle only in a well-ventilated area or under a chemical fume hood.[17][18]

-

Hazards: May be harmful if swallowed, inhaled, or comes into contact with skin. Causes skin and serious eye irritation.[17]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for several minutes. Seek medical attention if irritation persists.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: If swallowed, immediately call a poison center or doctor. Rinse mouth.[18]

-

Inhalation: Move person into fresh air.

-

Conclusion and Future Directions

This compound stands as a molecule of significant latent potential. Its structural foundation is rooted in the proven success of the piperidine scaffold, while its specific 4-isopropoxy substitution offers advantages in lipophilicity and metabolic stability. The direct link to the synthesis of c-Met inhibitors provides a strong, evidence-based starting point for investigation in oncology. Furthermore, compelling structure-activity relationships suggest plausible applications in neuropharmacology and potentially other therapeutic areas.

The technical framework and detailed protocols provided in this guide offer a clear, logical, and robust pathway for the systematic evaluation of this compound. By progressing from in silico analysis and biochemical assays to cell-based functional screens and selectivity profiling, researchers can efficiently and effectively elucidate the pharmacological activity of this compound. This foundational work is a critical first step in determining if this promising molecule can be developed into a next-generation therapeutic agent.

References

-

Title: Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists Source: PubMed URL: [Link]

-

Title: Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance Source: IJNRD URL: [Link]

-

Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

-

Title: Antimicrobial and antioxidant activities of piperidine derivatives Source: ResearchGate URL: [Link]

-

Title: Safety Data Sheet - Meperidine Hydrochloride Source: Pharma Source Direct URL: [Link]

-

Title: 4-Hydroxypiperidine hydrochloride from Aladdin Scientific Source: Biocompare.com URL: [Link]

-

Title: Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives Source: PubMed URL: [Link]

-

Title: Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives Source: ResearchGate URL: [Link]

-

Title: The pharmacological actions of pempidine and its ethyl homologue Source: PubMed URL: [Link]

-

Title: Antihypertensive mechanism of action and binding sites of nitrendipine Source: PubMed URL: [Link]

-

Title: Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens Source: PubMed URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijnrd.org [ijnrd.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. usbio.net [usbio.net]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis routes of 4-Hydroxypiperidine hydrochloride [benchchem.com]

- 8. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [amp.chemicalbook.com]

- 10. 4-Hydroxypiperidine hydrochloride CAS#: 5382-17-2 [m.chemicalbook.com]

- 11. Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antihypertensive mechanism of action and binding sites of nitrendipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. pharmasd.com [pharmasd.com]

In Silico Modeling of 4-Isopropoxypiperidine Hydrochloride Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 4-isopropoxypiperidine hydrochloride, a versatile building block in medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document outlines a robust computational workflow, from ligand preparation to advanced molecular dynamics simulations. By integrating established methodologies with expert insights, this guide aims to empower users to confidently predict and analyze the interactions of this compound with biological targets, thereby accelerating drug discovery and development efforts.

Introduction: The Significance of In Silico Modeling in Modern Drug Discovery

The journey of a drug from concept to clinic is a long and arduous one, fraught with high costs and a significant risk of failure. In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these challenges.[3][4] By simulating molecular interactions within a virtual environment, researchers can rapidly screen vast chemical libraries, predict binding affinities, and elucidate mechanisms of action before committing to expensive and time-consuming wet-lab experiments.[4][5] This predictive power not only streamlines the discovery process but also enables the rational design of more potent and selective therapeutic agents.[4]

This compound is a reactant used in the synthesis of various pharmaceuticals, including benzothiazole derivatives that act as c-Met inhibitors.[6] Its structural features make it a valuable scaffold in medicinal chemistry.[1][2] Understanding how this molecule interacts with specific protein targets at an atomic level is paramount for designing novel therapeutics. This guide will provide a step-by-step protocol for modeling these interactions, leveraging widely accessible and validated computational tools.

Foundational Principles: A Self-Validating Computational Workflow

The reliability of in silico predictions hinges on a meticulously executed and validated workflow. Each step is not merely a procedural task but a critical decision point that influences the final outcome. Our approach is grounded in the principles of scientific integrity, ensuring that the generated data is both reproducible and mechanistically sound.

Caption: High-level overview of the in silico modeling workflow.

Part I: Ligand and Target Preparation – The Bedrock of Accurate Predictions

The adage "garbage in, garbage out" is particularly resonant in computational chemistry. The quality of your input structures directly dictates the reliability of the subsequent simulations.

Ligand Preparation: From 2D Structure to 3D Conformation

The initial step involves generating a high-quality 3D structure of this compound.

Protocol 1: Ligand Structure Generation and Optimization

-

Obtain 2D Structure: Retrieve the 2D structure of 4-isopropoxypiperidine from a reputable chemical database such as PubChem.[1]

-

Convert to 3D: Utilize a molecular editor and visualization tool like Discovery Studio to convert the 2D structure into a 3D conformation.

-

Protonation State: Ensure the piperidine nitrogen is protonated, reflecting its state as a hydrochloride salt at physiological pH.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field, such as CHARMm.[7] This step optimizes the geometry and removes any steric clashes.[7]

-

Save in Appropriate Format: Save the prepared ligand in a .mol2 or .pdbqt format for compatibility with docking software.[7]

Target Identification and Preparation: Selecting and Refining the Biological Partner

Identifying the correct biological target is a critical, and often challenging, aspect of drug discovery. For the purpose of this guide, we will assume a hypothetical protein target has been identified through experimental screening or literature review.

Protocol 2: Protein Target Preparation

-

Retrieve Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).[8][9][10][11] The PDB is a comprehensive repository of experimentally determined macromolecular structures.[8][11][12]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be critical for binding. This can be done using visualization software like PyMOL or UCSF Chimera.

-

Handle Missing Residues and Loops: Inspect the protein for any missing residues or loops. If present, these can be modeled using homology modeling servers or loop refinement tools.

-

Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures. Assign appropriate partial charges using a force field like AMBER or CHARMM.

-

Define the Binding Site: Identify the binding pocket of the protein. This can be inferred from the position of a co-crystallized ligand or predicted using binding site detection algorithms.

-

Generate Grid Box: For docking, define a grid box that encompasses the entire binding site. This box defines the search space for the ligand.

-

Save as PDBQT: Save the prepared protein in the .pdbqt format for use with AutoDock Vina.[13][14]

Part II: Molecular Docking – Predicting the Preferred Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16][17] It is a powerful tool for virtual screening and for generating initial hypotheses about ligand-protein interactions.[5]

Caption: Workflow for a typical molecular docking experiment using AutoDock Vina.

Protocol 3: Performing Molecular Docking with AutoDock Vina

-

Prepare Input Files: Ensure you have the prepared ligand (ligand.pdbqt), the prepared protein (protein.pdbqt), and a configuration file (conf.txt).

-

Configure the Docking Parameters: In the conf.txt file, specify the coordinates of the center of the grid box and its dimensions.[18] You can also adjust parameters like exhaustiveness to control the thoroughness of the search.

-

Run AutoDock Vina: Execute the docking simulation from the command line using the following command:

-

Analyze the Results: The output.pdbqt file will contain multiple predicted binding poses, ranked by their binding affinity scores. The log.txt file will provide a summary of these scores.

-

Visualize and Select Poses: Use a molecular visualization tool to examine the top-ranking poses. Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein for each pose. Select the most plausible pose for further analysis.

Table 1: Example Docking Results

| Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR123, PHE256, ASP189 |

| 2 | -8.2 | TYR123, LEU255, ASP189 |

| 3 | -7.9 | VAL121, PHE256, LYS192 |

Part III: Molecular Dynamics Simulation – Exploring the Dynamic Nature of Binding

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[5][19] This provides a more realistic representation of the biological system and can reveal important insights into the stability of the binding pose and the nature of the interactions.[19][20]

Caption: The sequential stages of a molecular dynamics simulation.

Protocol 4: Performing MD Simulation with GROMACS

GROMACS is a versatile and widely used software package for performing molecular dynamics simulations.[21][22]

-

Prepare the Complex Topology: Generate a topology file for the protein-ligand complex. This file contains information about the atoms, bonds, angles, and dihedrals in the system. For the ligand, a separate parameterization step is often required to generate force field parameters.

-

Create a Simulation Box and Solvate: Place the complex in a simulation box of appropriate size and shape. Fill the box with water molecules to create an aqueous environment.

-

Add Ions: Add ions to the system to neutralize the overall charge and to mimic physiological salt concentrations.

-

Energy Minimization: Perform a robust energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

Equilibration: Perform a two-step equilibration process:

-

NVT Equilibration (Constant Volume): Heat the system to the desired temperature while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

-

NPT Equilibration (Constant Pressure): Equilibrate the system at the desired temperature and pressure. This ensures the system reaches the correct density.

-

-

Production MD: Run the production simulation for a desired length of time (e.g., 100 nanoseconds). During this phase, the trajectory of the atoms is saved at regular intervals.

-

Trajectory Analysis: Analyze the saved trajectory to understand the dynamic behavior of the system. Common analyses include:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds over time.

-

Part IV: Advanced Analysis – Quantifying Binding and Visualizing Interactions

The final phase of the in silico workflow involves a more quantitative analysis of the binding event and a clear visualization of the key interactions.

Binding Free Energy Calculations

While docking scores provide a rapid estimate of binding affinity, more accurate calculations can be performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding from the MD simulation trajectory.

Interaction Diagrams

Generating 2D and 3D diagrams that clearly illustrate the specific interactions between this compound and the amino acid residues in the binding pocket is crucial for communicating the results. Tools like LigPlot+ and the visualization capabilities within PyMOL and Chimera are invaluable for this purpose.

Conclusion: From Virtual Insights to Experimental Validation

In silico modeling provides a powerful and efficient means to investigate the interactions of small molecules like this compound with their biological targets.[3][4] The workflow outlined in this guide, from meticulous preparation to advanced simulation and analysis, offers a robust framework for generating reliable and actionable data. It is crucial to remember that computational predictions are hypotheses that must ultimately be validated through experimental studies. By integrating in silico modeling with traditional experimental approaches, researchers can significantly accelerate the pace of drug discovery and development, bringing novel and effective therapies to patients faster.

References

-

Worldwide Protein Data Bank. (n.d.). wwPDB. Retrieved from [Link][8]

-

EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations. Retrieved from [Link][21]

-

National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. Retrieved from [Link][10]

-

Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]

-

Wikipedia. (2023, December 19). Protein Data Bank. Retrieved from [Link][11]

-

Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. Retrieved from [Link][12]

-

GROMACS. (n.d.). Tutorials and Webinars. Retrieved from [Link][23]

-

Lemkul, J. A. (n.d.). GROMACS Tutorials. Retrieved from [Link][22]

-

Lemkul, J. A. (n.d.). Protein-Ligand Complex. MD Tutorials. Retrieved from [Link][24]

-

The Bio-IT e-Learning Platform. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. Retrieved from [Link]

-

Schäfer, L. V., & Grubmüller, H. (2003). MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex. Biophysical Journal, 85(5), 3136–3148. Retrieved from [Link][20]

-

Simlab. (2023, June 24). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click [Video]. YouTube. Retrieved from [Link]

-

Jahangiri, F. H. (2020, December 17). Autodock Vina Tutorial - Molecular Docking [Video]. YouTube. Retrieved from [Link][14]

-

Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link][18]

-

Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex. Retrieved from [Link]

-

Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link][25]

-

Kumar, S., & Nussinov, R. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. In Methods in Molecular Biology (Vol. 2583, pp. 267-285). Humana, New York, NY. Retrieved from [Link][19]

-

Bioinformatics Review. (2020, July 12). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Retrieved from [Link][26]

-

KBbox. (n.d.). Small Molecule Docking. Retrieved from [Link][15]

-

GROMACS. (n.d.). Welcome to the GROMACS tutorials!. Retrieved from [Link][27]

-

Bonvin Lab. (n.d.). Small molecule docking. Retrieved from [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link][16]

-

Chemistry LibreTexts. (2022, July 26). Molecular Docking Experiments. Retrieved from [Link][28]

-

University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link][17]

-

Oreate AI Blog. (2025, December 16). Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation. Retrieved from [Link][7]

-

YMER. (n.d.). In Silico Methods: A Comprehensive Guide for Beginners. Retrieved from [Link][4]

-

Ashok Kumar BioIT. (2025, July 5). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera [Video]. YouTube. Retrieved from [Link]

-

Pinzi, L., & Rastelli, G. (2019). A Guide to In Silico Drug Design. Journal of Medicinal Chemistry, 62(19), 8295-8321. Retrieved from [Link][5]

-

National Center for Biotechnology Information. (n.d.). 4-Phenoxypiperidine hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl 4-Hydroxypiperidine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-((Benzhydryloxy)methyl)-1-(3-(4-methoxyphenyl)propyl)piperidine hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Hydroxypiperidine-d5 Hydrochloride. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Anilinopiperidine. PubChem. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. ymerdigital.com [ymerdigital.com]

- 5. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. Discovery Studio Molecular Simulation Software Tutorial: A Guide to Small Molecule Ligand and Protein Structure Preparation - Oreate AI Blog [oreateai.com]

- 8. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 9. rcsb.org [rcsb.org]

- 10. Protein Data Bank: Key to the Molecules of Life - NSF Impacts | NSF - U.S. National Science Foundation [nsf.gov]

- 11. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 12. The Protein Data Bank - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. KBbox: Methods [kbbox.h-its.org]

- 16. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 17. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 18. eagonlab.github.io [eagonlab.github.io]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. MD Simulation of Protein-Ligand Interaction: Formation and Dissociation of an Insulin-Phenol Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 22. GROMACS Tutorials [mdtutorials.com]

- 23. Tutorials and Webinars — GROMACS webpage https://www.gromacs.org documentation [gromacs.org]

- 24. Protein-Ligand Complex [mdtutorials.com]

- 25. bioinformaticsreview.com [bioinformaticsreview.com]

- 26. bioinformaticsreview.com [bioinformaticsreview.com]

- 27. Welcome to the GROMACS tutorials! — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]

- 28. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 4-Isopropoxypiperidine Hydrochloride Derivatives and Analogues in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in pharmaceuticals and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle offers a robust, three-dimensional scaffold that can be strategically modified to optimize pharmacological properties. Its derivatives are integral to over twenty classes of pharmaceuticals, a testament to their versatility.[1] Within this vast chemical space, 4-substituted piperidines hold a privileged status. The C4 position provides a key vector for introducing functional groups that can modulate a compound's interaction with biological targets, as well as influence its pharmacokinetic profile, including solubility and metabolic stability.

The introduction of an ether linkage at the C4 position, specifically an isopropoxy group, imparts a unique combination of lipophilicity and hydrogen bond accepting capability. The 4-isopropoxy group can enhance a molecule's ability to cross cellular membranes and can participate in crucial interactions within a protein's binding pocket.[2] This guide provides an in-depth exploration of 4-isopropoxypiperidine hydrochloride, its derivatives, and analogues, focusing on synthetic strategies, analytical validation, and pharmacological relevance.

The Core Moiety: Physicochemical Properties of this compound

This compound is a versatile building block used in the synthesis of pharmaceuticals.[2][3] It is typically supplied as a highly purified salt, with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol .[3] The hydrochloride salt form enhances stability and aqueous solubility, simplifying its handling and use in subsequent synthetic steps. The core structure consists of a piperidine ring with an isopropoxy group at the 4-position. This moiety serves as a foundational scaffold for creating diverse chemical libraries by modifying the piperidine nitrogen.

Synthetic Strategies: From Core Synthesis to Analogue Development

The synthesis of 4-isopropoxypiperidine derivatives is a multi-step process that requires careful planning and execution. The general approach involves the formation of the core 4-alkoxypiperidine structure, followed by diversification at the piperidine nitrogen.

Synthesis of the 4-Hydroxypiperidine Precursor

A common and efficient starting point for many 4-alkoxypiperidine syntheses is the readily available 4-hydroxypiperidine. To allow for selective alkylation of the hydroxyl group, the piperidine nitrogen must first be protected. A widely used protecting group is the tert-butyloxycarbonyl (Boc) group.

The deprotection of the Boc-protected intermediate is a critical step. Treatment of tert-butyl 4-hydroxypiperidine-1-carboxylate with a saturated solution of hydrogen chloride (HCl) in a solvent like 1,4-dioxane effectively removes the Boc group, yielding 4-hydroxypiperidine hydrochloride in high yield.[4] This straightforward protocol provides the key precursor for subsequent etherification reactions.[4]

Core Synthesis: Williamson Ether Synthesis

With the 4-hydroxypiperidine hydrochloride precursor in hand, the isopropoxy group can be introduced via a Williamson ether synthesis. This classic reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide (in this case, an isopropyl halide).

Rationale Behind Experimental Choices:

-

Base Selection: A strong base, such as sodium hydride (NaH), is required to fully deprotonate the secondary alcohol, forming the sodium alkoxide intermediate.

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal. They effectively solvate the cation (Na+) without interfering with the nucleophilic alkoxide.

-

Alkylating Agent: 2-Bromopropane or 2-iodopropane are common choices for introducing the isopropyl group. Iodides are generally more reactive than bromides.

-

Nitrogen Protection: It is crucial that the piperidine nitrogen remains protected during this step to prevent competitive N-alkylation. The Boc group is suitable for this purpose.

The final deprotection of the N-Boc group, typically achieved with a strong acid like trifluoroacetic acid (TFA) or HCl in dioxane, yields the desired 4-isopropoxypiperidine, which can then be isolated as its hydrochloride salt.

Derivatization and Analogue Design

The true value of the 4-isopropoxypiperidine scaffold lies in its potential for derivatization at the piperidine nitrogen. This position is a key handle for introducing a wide array of substituents to explore structure-activity relationships (SAR). Common derivatization strategies include:

-

Reductive Amination: Reacting the secondary amine of 4-isopropoxypiperidine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for installing diverse alkyl groups.

-

Acylation: Reaction with acyl chlorides or anhydrides introduces amide functionalities.

-

Alkylation: Direct reaction with alkyl halides, often in the presence of a non-nucleophilic base, can be used to introduce specific alkyl substituents.

Analogue design can also involve modifications beyond the piperidine nitrogen. For instance, exploring different alkoxy groups at the C4 position (e.g., ethoxy, cyclopentyloxy) or introducing substituents on the piperidine ring itself can provide valuable insights into the SAR.[5][6]

Detailed Experimental Protocol: Synthesis of an N-Benzyl Derivative

This protocol describes a representative two-step synthesis of N-benzyl-4-isopropoxypiperidine, starting from the this compound core.

Step 1: Free-Basing of this compound

-

Dissolution: Dissolve this compound (1.0 eq) in deionized water.

-

Basification: Cool the solution in an ice bath and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution dropwise with stirring until the pH is >10. This neutralizes the hydrochloride salt to generate the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 4-isopropoxypiperidine as an oil.

Step 2: N-Benzylation via Reductive Amination

-

Reaction Setup: Dissolve the 4-isopropoxypiperidine free base (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Addition of Aldehyde: Add benzaldehyde (1.1 eq) to the solution.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The portion-wise addition helps to control any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-benzyl-4-isopropoxypiperidine.

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to ensure the protocol's success.

Caption: Synthetic workflow for N-benzylation of 4-isopropoxypiperidine.

Pharmacological Significance and Applications

Derivatives of 4-substituted piperidines have shown a wide range of pharmacological activities, acting on various biological targets. The specific nature of the substituent at the N1 and C4 positions dictates the compound's therapeutic potential.

Central Nervous System (CNS) Applications

The piperidine scaffold is prevalent in drugs targeting the CNS. 4-Anilidopiperidine derivatives, for example, are known for their potent analgesic properties, often acting as µ-opioid receptor agonists.[5][6][7] The conformational flexibility of the piperidine ring, combined with the specific interactions of its substituents, is crucial for high-affinity binding to these receptors.[6] Furthermore, certain 4-aminopiperidine derivatives have been investigated as cognition-enhancing agents, showing potential for treating neurodegenerative diseases like Alzheimer's.[8]

Oncology and Metabolic Diseases

The versatility of the piperidine core extends to other therapeutic areas. For instance, 4-aminopiperidine derivatives have been designed as dual inhibitors of the Smoothened (SMO) and ERK signaling pathways, which are implicated in various cancers.[9] Other analogues have been developed as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.[10][11]

The diagram below illustrates a simplified representation of a signaling pathway, such as the Hedgehog pathway, where a derivative could act as an inhibitor.

Caption: Inhibition of the SMO receptor in the Hedgehog signaling pathway.

Quantitative Structure-Activity Relationship (SAR) Data

The systematic derivatization of the 4-isopropoxypiperidine core allows for the generation of valuable SAR data. By comparing the biological activity of closely related analogues, researchers can deduce the chemical features responsible for potency and selectivity.

| Compound ID | N1-Substituent | C4-Substituent | Target | Activity (IC₅₀/EC₅₀) |

| A-1 | -H | -O-iPr | Reference | >10 µM |